molecular formula C23H28N4O4S B1258564 N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide

N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide

Cat. No. B1258564
M. Wt: 456.6 g/mol
InChI Key: GBRAGAORDLUKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide is a quinoxaline derivative.

Scientific Research Applications

Inhibition of Tumor Growth and Anticancer Potential

N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide and its analogs have been explored for their potential in inhibiting tumor growth and their use as anticancer agents. One study discovered that a related molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, can antagonize tumor growth in animal models of cancer. This has led to further investigation into the structure-activity relationships of these compounds to improve their pharmacological properties as cancer therapeutics (Mun et al., 2012).

Antibacterial Potential

The antibacterial potential of N-substituted sulfonamides bearing similar moieties has also been a subject of interest. For instance, research focused on N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Structural Characterization and Computational Studies

Extensive structural characterization and computational studies have been conducted on similar compounds. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was characterized using SCXRD studies, spectroscopic tools, and computational methods, providing insights into its structural and electronic properties (Murthy et al., 2018).

Radioprotective Agents

Research has been conducted on the utility of related compounds in the synthesis of novel quinolines as potential anticancer and radioprotective agents. This includes the development of derivatives of 4-(quinolin-l-yl) benzenesulfonamide, which have shown interesting cytotoxic activity in vitro (Ghorab et al., 2008).

Anticonvulsant Agents

Some derivatives of sulfonamide, like N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide, have been synthesized and evaluated for anticonvulsant activities. These studies have identified compounds with promising activities in models of seizures (Li et al., 2015).

Antitubercular Activity

Additionally, the synthesis and antimycobacterial activity of 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines have been studied, identifying compounds with potent activity against Mycobacterium tuberculosis (Patel et al., 2011).

properties

Product Name

N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

N-(1,4-dimethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C23H28N4O4S/c1-4-16-8-10-17(11-9-16)32(30,31)24-18-14-20-21(26(3)23(29)22(28)25(20)2)15-19(18)27-12-6-5-7-13-27/h8-11,14-15,24H,4-7,12-13H2,1-3H3

InChI Key

GBRAGAORDLUKBI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2N4CCCCC4)N(C(=O)C(=O)N3C)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2N4CCCCC4)N(C(=O)C(=O)N3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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